molecular formula C10H7ClN2S B1454342 6-(2-chlorophenyl)pyridazine-3(2H)-thione CAS No. 1239739-70-8

6-(2-chlorophenyl)pyridazine-3(2H)-thione

Cat. No.: B1454342
CAS No.: 1239739-70-8
M. Wt: 222.69 g/mol
InChI Key: BUNUSIRLROKFLX-UHFFFAOYSA-N
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Description

“6-(2-chlorophenyl)pyridazin-3(2H)-one” is a derivative of pyridazinone, which is a nitrogen-containing heterocyclic compound . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . The molecular formula of the compound is C10H7ClN2O and it has a molecular weight of 206.63 .

Scientific Research Applications

Heterocyclic Synthesis and Derivative Applications

6-(2-chlorophenyl)pyridazine-3(2H)-thione serves as a key intermediate in the synthesis of diverse heterocyclic compounds. It has been utilized to synthesize a range of tricyclic ring systems, such as pyridazino[6,1-b]quinazolin-10-ones, benzimidazolo-pyridazine thiones, and 1,2,4-benzotriazino-pyridazinethiones, among others. These compounds exhibit significant antimicrobial activity against gram-positive and gram-negative bacteria as well as fungi, demonstrating the chemical's utility in developing potential antimicrobial agents (El-Salam et al., 2013).

Corrosion Inhibition

Another application of this compound derivatives is in the field of corrosion inhibition. Derivatives like 6-phenyl-2H-pyridazine-3-thione have been studied for their effectiveness in protecting mild steel in acidic solutions. These studies reveal that such derivatives can significantly inhibit corrosion, attributed to their ability to form a protective layer on the metal surface, showcasing the potential for these compounds in industrial applications to prevent metal degradation (Khadiri et al., 2016).

Molecular Structure and Chemical Interactions

Research into this compound and its derivatives also extends to their molecular structure and interactions. Studies involving density functional theory (DFT) calculations have been conducted to understand the inhibitory action of pyridazine derivatives on copper corrosion. These theoretical investigations help in elucidating the electronic structure and reactivity of these compounds, providing insights into their chemical behavior and potential for modification to enhance their performance as corrosion inhibitors (Zarrouk et al., 2012).

Safety and Hazards

The safety data sheets for “6-(2-chlorophenyl)pyridazin-3(2H)-thione” are not available in the retrieved sources . Therefore, it is recommended to handle this compound with general laboratory precautions.

Properties

IUPAC Name

3-(2-chlorophenyl)-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2S/c11-8-4-2-1-3-7(8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNUSIRLROKFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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